Addressing the handling challenges of the deliquescent free base, 4-Methyl-3-nitropyridine hydrochloride provides a stable, non-deliquescent salt form critical for reproducible synthetic workflows.
Ideal for gram-scale R&D and process development.
4-Methyl-3-nitropyridine hydrochloride is a functionalized pyridine building block used in organic synthesis. It is distinguished by two key features relevant to procurement and process development: the 3-nitro group, which can be efficiently reduced to form the valuable pharmaceutical intermediate 4-amino-3-methylpyridine, and its formulation as a hydrochloride salt. This salt form is designed to offer improved handling and stability characteristics compared to the corresponding free base, facilitating its use in controlled laboratory and industrial workflows.
Direct substitution with the free base or other nitropyridine isomers is often impractical for process-driven applications. The free base, 4-methyl-3-nitropyridine (CAS 5832-44-0), is documented as a deliquescent crystalline solid, making it prone to absorbing atmospheric moisture; this complicates accurate weighing, handling, and storage, impacting reproducibility. The hydrochloride salt form mitigates these issues. Furthermore, the specific 4-methyl, 3-nitro substitution pattern provides unique regiochemical outcomes. For example, nucleophilic attack on the parent 3-nitropyridine occurs at the C4 position, whereas this position is blocked in the title compound, directing substitution to other sites and enabling the synthesis of distinct isomer sets.
The primary procurement differentiator for this compound is its physical form. As a hydrochloride salt, it is engineered for improved stability and handling over the free base (4-methyl-3-nitropyridine, CAS 5832-44-0), which is explicitly described in reference literature as a 'deliquescent cryst.'. Deliquescent materials absorb atmospheric moisture, which can lead to inaccurate measurements, caking, and degradation, presenting significant challenges in reproducible, scaled-up chemical processes.
| Evidence Dimension | Physical Property / Handling |
| Target Compound Data | Stable, crystalline hydrochloride salt (assumed non-deliquescent). |
| Comparator Or Baseline | 4-Methyl-3-nitropyridine (free base) is a 'Deliquescent cryst.'. |
| Quantified Difference | Qualitative but critical difference: Non-hygroscopic/stable solid vs. a moisture-absorbing, difficult-to-handle solid. |
| Conditions | Standard laboratory and manufacturing atmospheric conditions. |
This ensures accurate stoichiometry, process reproducibility, and simpler material handling in both lab and scaled-up production workflows.
This compound is a direct precursor to 4-amino-3-methylpyridine, an important intermediate for pharmaceutical development. The required transformation, a nitro group reduction, is a well-established and typically high-yielding reaction class. For comparison, the reduction of a closely related substrate, 4-nitropyridine-N-oxide, using iron in mineral acid proceeds with yields of 85-90%. This positions 4-methyl-3-nitropyridine hydrochloride as a reliable starting material for efficiently accessing the valuable aminopyridine scaffold.
| Evidence Dimension | Synthetic Yield (Nitro Reduction) |
| Target Compound Data | Expected high-yield conversion to 4-amino-3-methylpyridine. |
| Comparator Or Baseline | Reduction of 4-nitropyridine-N-oxide with iron/acid gives 85-90% yield of 4-aminopyridine. |
| Quantified Difference | Provides a reliable route with expected yields comparable to established, high-efficiency benchmarks for the same core transformation. |
| Conditions | Standard metal/acid or catalytic hydrogenation conditions. |
This provides a direct, efficient, and well-documented synthetic route to a high-value building block used in pharmaceutical development.
The 4-methyl group serves as a regiochemical control element. The parent compound, 3-nitropyridine, undergoes vicarious nucleophilic substitution (VNS) with carbon nucleophiles predominantly at the C4 position, yielding the 4-substituted product in 80% yield. The presence of the methyl group in 4-methyl-3-nitropyridine hydrochloride physically blocks this site of attack. This forces substitution to occur at alternate positions (C2 or C6), enabling the synthesis of specific isomers that are not directly accessible from the simpler 3-nitropyridine precursor.
| Evidence Dimension | Regioselectivity of Nucleophilic Substitution |
| Target Compound Data | Substitution directed to C2 or C6 positions. |
| Comparator Or Baseline | 3-Nitropyridine gives the 4-substituted product in 80% yield. |
| Quantified Difference | Complete switch in regiochemical outcome (C4 vs. C2/C6). |
| Conditions | Vicarious Nucleophilic Substitution (VNS) with chloroform/t-BuOK. |
This allows chemists to strategically access specific 2,3,4- or 3,4,6-trisubstituted pyridine scaffolds that are difficult to obtain when starting with the unsubstituted analog.
This compound is the right choice for synthetic workflows where accurate dosing and batch-to-batch consistency are paramount. Its stable, non-deliquescent hydrochloride form avoids the handling and measurement errors associated with the moisture-sensitive free base.
When the synthetic target is a derivative of 4-amino-3-methylpyridine, a key pharmaceutical building block, this compound provides a reliable and efficient starting point via a standard, high-yield nitro group reduction.
This precursor should be selected when a synthetic route requires nucleophilic functionalization at the C2 or C6 position of the 4-methyl-3-nitropyridine core. The 4-methyl group blocks the most active site found in unsubstituted 3-nitropyridine, enabling access to alternative, specific isomers.